4-Methylthiobutylglucosinolat Kaliumsalz

Overview

Description

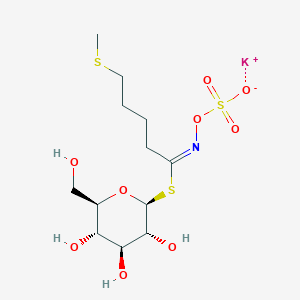

4-Methylthiobutylglucosinolat Kaliumsalz, or 4-MTBGK, is a naturally occurring compound found in plants from the Brassicaceae family. It is a type of glucosinolate, a group of compounds that are responsible for the bitter taste and pungent smell of cruciferous vegetables. 4-MTBGK is a sulfur-containing compound that is believed to have a number of beneficial effects on health, including anti-cancer, anti-inflammatory, and antioxidant properties.

Scientific Research Applications

Isothiocyanate Production and Antimicrobial Activity 4-Methylthiobutylglucosinolate, when hydrolyzed, produces isothiocyanates known for their antimicrobial properties. Studies have shown that isothiocyanates can inhibit the growth of various fungi and bacteria, making them potential candidates for controlling microbial pathogens in agricultural settings and food preservation. For instance, 4-methylsulphinylbutyl isothiocyanate, derived from 4-methylthiobutylglucosinolate, has been identified to possess significant antimicrobial activity against a broad spectrum of microorganisms, including fungi like Neurospora crassa (Tierens et al., 2001).

Cancer Prevention and Cellular Apoptosis Isothiocyanates derived from 4-methylthiobutylglucosinolate have been studied for their anticancer properties, particularly in liver cancer cells. Research has shown that these compounds can modulate telomerase activity in response to DNA damage, leading to apoptosis in cancer cells. This process is mediated by the MAPK pathway, independent of reactive oxygen species (ROS) production, suggesting a potential therapeutic role in cancer treatment (Lamy et al., 2013).

Pesticide Degradation and Environmental Protection The degradation of pesticides like methyl parathion in the environment can be enhanced by the action of compounds derived from 4-methylthiobutylglucosinolate. Research in this area focuses on using these compounds to mitigate the harmful effects of pesticides on non-target organisms and reduce environmental pollution. The mechanism involves the breakdown of toxic pesticides into less harmful substances, thereby safeguarding aquatic life and maintaining ecological balance (Patil & Gogate, 2012).

Protective Effects Against Oxidative Stress and Organ Damage Studies have also explored the protective effects of antioxidants like vitamins C and E against the toxicity induced by organophosphates such as methyl parathion. The combination of these vitamins with 4-methylthiobutylglucosinolate derivatives could potentially ameliorate organ damage by reducing oxidative stress markers like malondialdehyde (MDA) levels in kidney tissues, thus offering a protective mechanism against pesticide-induced nephrotoxicity (Kalender et al., 2007).

Properties

IUPAC Name |

potassium;[(E)-[5-methylsulfanyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpentylidene]amino] sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO9S3.K/c1-23-5-3-2-4-8(13-22-25(18,19)20)24-12-11(17)10(16)9(15)7(6-14)21-12;/h7,9-12,14-17H,2-6H2,1H3,(H,18,19,20);/q;+1/p-1/b13-8+;/t7-,9-,10+,11-,12+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTVNYXGWYKWFH-DHPXDJSUSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCCCC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22KNO9S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-[(3S)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B3027994.png)

![3-(3-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3027995.png)

![4-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3028000.png)

![3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3028002.png)

![(3'S,5'R)-6-bromo-4'-methoxy-3',5'-dimethylspiro[3H-indene-2,1'-cyclohexane]-1-one](/img/structure/B3028013.png)